[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine [(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788520
InChI: InChI=1S/C13H28N2/c1-5-13(11(3)4)14-10-12-8-7-9-15(12)6-2/h11-14H,5-10H2,1-4H3
SMILES:
Molecular Formula: C13H28N2
Molecular Weight: 212.37 g/mol

[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine

CAS No.:

Cat. No.: VC17788520

Molecular Formula: C13H28N2

Molecular Weight: 212.37 g/mol

* For research use only. Not for human or veterinary use.

[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine -

Specification

Molecular Formula C13H28N2
Molecular Weight 212.37 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpentan-3-amine
Standard InChI InChI=1S/C13H28N2/c1-5-13(11(3)4)14-10-12-8-7-9-15(12)6-2/h11-14H,5-10H2,1-4H3
Standard InChI Key BCZRSVBWTKKRAV-UHFFFAOYSA-N
Canonical SMILES CCC(C(C)C)NCC1CCCN1CC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (1-Ethylpyrrolidin-2-yl)methylamine, reflects its branched aliphatic and heterocyclic components. The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) is substituted at the 1-position with an ethyl group and at the 2-position with a methylpentan-3-ylamine chain. Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H28N2\text{C}_{13}\text{H}_{28}\text{N}_2
Molecular Weight212.37 g/mol
CAS Number1216097-32-3
Purity≥95% (typical commercial grade)

The stereochemistry of the pyrrolidine ring and the branching in the pentanamine chain introduce significant steric hindrance, influencing reactivity and interaction with biological targets.

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via alkylation of 1-ethylpyrrolidine with a halogenated 2-methylpentan-3-yl derivative. A representative protocol involves:

  • Alkylation: Reacting 1-ethylpyrrolidine with 3-bromo-2-methylpentane in tetrahydrofuran (THF) under reflux, using sodium hydride as a base.

  • Purification: Isolation via column chromatography or recrystallization from ethanol/water mixtures.

Key challenges include minimizing side reactions (e.g., over-alkylation) and managing the steric bulk of the 2-methylpentan-3-yl group, which reduces nucleophilicity at the nitrogen center.

Process Parameters

Optimized conditions for high yield (>70%) and purity involve:

ParameterOptimal Condition
SolventTetrahydrofuran (THF)
Temperature60–80°C
BaseSodium hydride (NaH)
Reaction Time12–24 hours

The use of polar aprotic solvents like THF enhances reactant solubility, while controlled heating ensures complete conversion without decomposition.

Physicochemical Properties and Reactivity

Reactivity Profile

As a tertiary amine, (1-Ethylpyrrolidin-2-yl)methylamine participates in:

  • Protonation: Forms water-soluble salts with acids (e.g., hydrochlorides).

  • Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.

  • Coordination Chemistry: Binds to transition metals via the lone pair on nitrogen, useful in catalysis.

Steric hindrance from the 2-methylpentan-3-yl group limits its utility in reactions requiring planar transition states, such as SN2 mechanisms.

Applications in Scientific Research

Medicinal Chemistry

Though direct pharmacological data are scarce, structurally similar pyrrolidine derivatives exhibit:

  • Receptor Modulation: Affinity for serotonin (5-HT1B/1D_{1B/1D}) and dopamine receptors, relevant to migraine and Parkinson’s disease therapies .

  • Blood-Brain Barrier Penetration: Enhanced by the lipophilic pentanamine chain, a desirable trait for central nervous system (CNS) drugs.

Organic Synthesis

The compound serves as a precursor in the synthesis of:

  • Chiral Ligands: For asymmetric catalysis in C-C bond-forming reactions.

  • Ionic Liquids: Quaternary ammonium salts derived from it show potential as green solvents.

Research Gaps and Future Directions

Pharmacokinetic Studies

Critical unknowns include:

  • Metabolic Pathways: Cytochrome P450 enzyme interactions.

  • Bioavailability: Impact of the compound’s logP (estimated ~2.5) on absorption and distribution.

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